molecular formula C14H8Cl2N2O2 B5554498 2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide

2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide

Cat. No. B5554498
M. Wt: 307.1 g/mol
InChI Key: WKZPFRTVMUBECD-WEVVVXLNSA-N
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Description

Synthesis Analysis

The synthesis of furan derivatives, including compounds similar to 2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide, often involves condensation reactions, oxidative cyclization, and reactions with various amines and alcohols. For instance, the synthesis of 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters can be achieved by condensation of acryloyl chloride derivatives with amines and alcohols, although these derivatives have shown limited solubility in water, affecting their biological activity potential (Saikachi & Suzuki, 1959).

Molecular Structure Analysis

The molecular structure of furan derivatives plays a crucial role in their chemical properties and biological activities. Structural determinations often employ techniques like NMR spectroscopy and X-ray diffraction. For example, the synthesis and structure determination of a closely related compound, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, highlight the importance of molecular structure analysis in understanding the compound's properties and potential applications (Kariuki et al., 2022).

Chemical Reactions and Properties

Furan derivatives are known for their diverse chemical reactions, including cycloaddition reactions and their interaction with various chemical reagents. The reactivity of these compounds is significantly influenced by their molecular structure, particularly the positions of the cyano and acrylamide groups. These structural features facilitate a range of chemical transformations, contributing to the versatility of furan derivatives in synthetic chemistry (Pevzner, 2016).

Physical Properties Analysis

The physical properties of 2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide, such as solubility, melting point, and crystal structure, are essential for its application in various fields. These properties are determined by the compound's molecular structure and influence its behavior in different chemical environments. For instance, polymorphism, a property showing different crystal forms, has been observed in similar furan compounds, indicating the complexity and diversity of their physical properties (Kiryu & Iguchi, 1967).

Chemical Properties Analysis

The chemical properties of furan derivatives, including reactivity, stability, and interactions with other chemical species, are crucial for their practical applications. The presence of functional groups such as cyano and acrylamide significantly influences these properties, affecting the compound's utility in chemical synthesis and potential biological activities. Studies on the reactivity and functional group transformations of these compounds provide valuable insights into their chemical behavior and potential as intermediates in organic synthesis (Latif, Mishriky, & Girgis, 1975).

Scientific Research Applications

Organic Synthesis

E. Burgaz et al. (2007) explored the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides using manganese(III) acetate, leading to the synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides. This method offers a regio- and stereoselective synthesis pathway for compounds structurally related to 2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide, highlighting its utility in complex organic synthesis processes (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).

Herbicide Development

Qingmin Wang et al. (2004) synthesized a series of 2-cyanoacrylates, including analogs structurally similar to 2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide, demonstrating significant herbicidal activities by inhibiting PSII electron transport. This research underscores the potential application of such compounds in developing new classes of herbicides (Wang, Li, Li, & Huang, 2004).

Anti-Malarial Agents

J. Wiesner et al. (2003) reported on the development of novel anti-malarial agents, including derivatives of [5-(4-nitrophenyl)-2-furyl]acrylic acid, showing significant activity against multi-drug resistant Plasmodium falciparum strains. This research indicates the potential of 2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide derivatives as lead compounds in anti-malarial drug development (Wiesner, Kettler, Sakowski, Ortmann, Jomaa, & Schlitzer, 2003).

Solar Cell Technology

Sanghoon Kim et al. (2006) highlighted the engineering of organic sensitizers for solar cell applications, demonstrating the use of cyanoacrylic acid derivatives for enhancing solar energy conversion efficiency. This research showcases the application of 2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide analogs in the development of high-efficiency dye-sensitized solar cells (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).

Corrosion Inhibition

Ahmed Abu-Rayyan et al. (2022) conducted research on new acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. This study highlights another application area, focusing on the protection of metals from corrosion, demonstrating the compound's utility beyond biological applications (Abu-Rayyan, Al Jahdaly, AlSalem, Alhadhrami, Hajri, Bukhari, Waly, & Salem, 2022).

Safety and Hazards

Sigma-Aldrich sells “2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide” as-is and makes no representation or warranty whatsoever with respect to this product . This suggests that the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

As “2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide” is provided to early discovery researchers , it’s likely that it will continue to be used in various research contexts. The specific future directions would depend on the outcomes of these research studies.

properties

IUPAC Name

(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2/c15-11-3-1-8(6-12(11)16)13-4-2-10(20-13)5-9(7-17)14(18)19/h1-6H,(H2,18,19)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZPFRTVMUBECD-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=C(C#N)C(=O)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)acrylamide

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